molecular formula C16H15N3O3S2 B2921393 2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 887211-14-5

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide

Cat. No.: B2921393
CAS No.: 887211-14-5
M. Wt: 361.43
InChI Key: XKJMXXJDYSYJNP-UHFFFAOYSA-N
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Description

This compound is a benzamide derivative that contains a sulfamoyl group and a benzothiazolyl moiety, which contribute to its diverse biological and chemical properties.

Scientific Research Applications

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-tubercular and anti-cancer activities.

    Industry: Utilized in the development of new materials and as a component in various industrial processes.

Future Directions

The future research directions in the field of thiazole derivatives could involve the design and synthesis of new compounds with improved biological activities and lesser side effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide typically involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:

    Diazo-coupling: This method involves the reaction of diazonium salts with aromatic compounds to form azo compounds, which can then be converted into benzothiazoles.

    Knoevenagel Condensation: This reaction involves the condensation of aldehydes or ketones with compounds containing active methylene groups, leading to the formation of benzothiazole derivatives.

    Biginelli Reaction: A multi-component reaction that synthesizes benzothiazoles by combining aldehydes, urea, and β-keto esters.

    Microwave Irradiation: This technique accelerates the reaction process and improves yields by using microwave energy to heat the reaction mixture.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors are employed to streamline the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Comparison with Similar Compounds

Similar Compounds

    2,4-dimethoxy-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: A similar compound with methoxy groups instead of methyl groups, which may exhibit different chemical and biological properties.

    6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[1,5-a]benzothiazol-2-yl)benzamide: Another benzothiazole derivative with different substituents, leading to variations in activity and applications.

Uniqueness

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfamoyl group and benzothiazolyl moiety contribute to its potential as a versatile compound in various fields of research .

Properties

IUPAC Name

2,4-dimethyl-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O3S2/c1-9-3-5-12(10(2)7-9)15(20)19-16-18-13-6-4-11(24(17,21)22)8-14(13)23-16/h3-8H,1-2H3,(H2,17,21,22)(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKJMXXJDYSYJNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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